molecular formula C24H25N3O6S B2916259 Methyl 4-((3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate CAS No. 932351-35-4

Methyl 4-((3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

Cat. No. B2916259
M. Wt: 483.54
InChI Key: SLQDYICPLUXQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule with several functional groups including a methoxyphenyl group, a quinazolinone group, a thiobutanoate group, and a propylcarbamoyl group. These functional groups suggest that the compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazolinone group, for example, is a bicyclic system containing two nitrogen atoms, which could potentially form hydrogen bonds or coordinate with metal ions.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like carbonyl and amine could make the compound soluble in polar solvents.


Scientific Research Applications

Synthesis and Potential Applications

Antileukemic Activity : The synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo-fused tricyclic heterocycles, using a process that could involve similar compounds to Methyl 4-((3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate, has been demonstrated. These compounds showed in vivo activity against P388 lymphocytic leukemia, highlighting the potential antileukemic applications of such chemical frameworks (Anderson et al., 1988).

Antibacterial Activity : Synthesis of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This underscores the role of such compounds in developing new antibacterial agents with broad-spectrum efficacy (Osarodion Peter Osarumwense, 2022).

Anticancer Activity : Research on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine highlighted its potent apoptosis-inducing properties, alongside significant efficacy in various cancer models, indicating the compound's potential as an anticancer agent. The ability to cross the blood-brain barrier further amplifies its applicability in treating brain-related malignancies (Sirisoma et al., 2009).

Methionine Synthase Inhibition for Anticancer Activity : The design and synthesis of novel compounds that inhibit methionine synthase, a target over-expressed in certain tumors, have shown promising IC50 values against cancer cell lines. This research pathway signifies a strategic approach to combat cancer by inhibiting a critical enzyme required for tumor cell growth (Elfekki et al., 2014).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The study of such a complex molecule could open up new avenues in various fields like medicinal chemistry, materials science, etc. Its synthesis and characterization would be a significant undertaking and could potentially lead to interesting findings.


Please note that this is a very general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and experiments would need to be conducted.


properties

IUPAC Name

methyl 4-[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)quinazolin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-4-11-25-22(30)15-5-10-19-20(12-15)26-24(34-14-17(28)13-21(29)33-3)27(23(19)31)16-6-8-18(32-2)9-7-16/h5-10,12H,4,11,13-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQDYICPLUXQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.